molecular formula C28H20Br4N2O5 B15013117 2,2'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(3,4-dibromo-6-methoxyphenol)

2,2'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(3,4-dibromo-6-methoxyphenol)

Katalognummer: B15013117
Molekulargewicht: 784.1 g/mol
InChI-Schlüssel: KEJQZSVRIBKZLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dibromo-2-[(E)-[(4-{4-[(E)-[(2,3-Dibromo-6-hydroxy-5-methoxyphenyl)methylidene]amino]phenoxy}phenyl)imino]methyl]-6-methoxyphenol is a complex organic compound characterized by multiple bromine, hydroxyl, and methoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-2-[(E)-[(4-{4-[(E)-[(2,3-Dibromo-6-hydroxy-5-methoxyphenyl)methylidene]amino]phenoxy}phenyl)imino]methyl]-6-methoxyphenol typically involves multi-step organic reactions. The process begins with the bromination of phenolic compounds to introduce bromine atoms at specific positions. This is followed by condensation reactions to form the imino and methoxy groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and condensation reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dibromo-2-[(E)-[(4-{4-[(E)-[(2,3-Dibromo-6-hydroxy-5-methoxyphenyl)methylidene]amino]phenoxy}phenyl)imino]methyl]-6-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The imino groups can be reduced to amines.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols and related compounds.

Wissenschaftliche Forschungsanwendungen

3,4-Dibromo-2-[(E)-[(4-{4-[(E)-[(2,3-Dibromo-6-hydroxy-5-methoxyphenyl)methylidene]amino]phenoxy}phenyl)imino]methyl]-6-methoxyphenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Wirkmechanismus

The mechanism of action of 3,4-Dibromo-2-[(E)-[(4-{4-[(E)-[(2,3-Dibromo-6-hydroxy-5-methoxyphenyl)methylidene]amino]phenoxy}phenyl)imino]methyl]-6-methoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and induction of cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,4-Dibromo-2,2’-bithiophene: A compound with similar bromine substitution but different core structure.

    4,4’-Dibromo-2,2’-dinitrobiphenyl: Another brominated compound with nitro groups.

    2,6-Dibromo-4-[1-(3-bromo-4-hydroxyphenyl)-1-methylethyl]phenol: A structurally related compound with different functional groups.

Uniqueness

3,4-Dibromo-2-[(E)-[(4-{4-[(E)-[(2,3-Dibromo-6-hydroxy-5-methoxyphenyl)methylidene]amino]phenoxy}phenyl)imino]methyl]-6-methoxyphenol is unique due to its combination of bromine, hydroxyl, and methoxy groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C28H20Br4N2O5

Molekulargewicht

784.1 g/mol

IUPAC-Name

3,4-dibromo-2-[[4-[4-[(2,3-dibromo-6-hydroxy-5-methoxyphenyl)methylideneamino]phenoxy]phenyl]iminomethyl]-6-methoxyphenol

InChI

InChI=1S/C28H20Br4N2O5/c1-37-23-11-21(29)25(31)19(27(23)35)13-33-15-3-7-17(8-4-15)39-18-9-5-16(6-10-18)34-14-20-26(32)22(30)12-24(38-2)28(20)36/h3-14,35-36H,1-2H3

InChI-Schlüssel

KEJQZSVRIBKZLX-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C(=C1O)C=NC2=CC=C(C=C2)OC3=CC=C(C=C3)N=CC4=C(C(=CC(=C4Br)Br)OC)O)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.